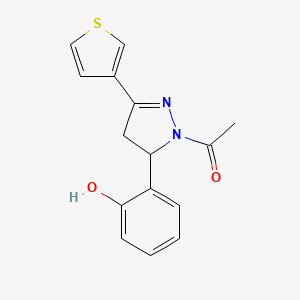![molecular formula C22H19N3O2 B2642197 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide CAS No. 313254-68-1](/img/structure/B2642197.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide is a complex organic compound that features a benzimidazole moiety, which is a significant structural motif in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mecanismo De Acción
Target of Action
It’s known that imidazole containing compounds, which n-(2-(1h-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been found to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Análisis Bioquímico
Biochemical Properties
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity, interacting with enzymes such as cyclin-dependent kinase-8 and other microbial enzymes . The nature of these interactions often involves inhibition of enzyme activity, leading to antimicrobial effects. Additionally, this compound has been found to bind to DNA grooves, which may contribute to its biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown cytotoxic activity against human colorectal (HCT116) cell lines, indicating its potential as an anticancer agent . The compound’s ability to bind to DNA and interfere with cellular processes such as apoptosis and cell cycle progression further highlights its impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including DNA and enzymes, leading to inhibition or activation of these targets. The compound’s interaction with cyclin-dependent kinase-8, for example, results in significant inhibition of enzyme activity, which is crucial for its anticancer properties . Additionally, the binding of this compound to DNA grooves can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, this compound has demonstrated stability under various conditions, allowing for prolonged studies on its effects. Long-term exposure to this compound has shown sustained cytotoxic effects on cancer cell lines, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism may involve enzymatic modifications that enhance its biological activity or facilitate its excretion from the body . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported by specific binding proteins or transporters that facilitate its uptake and distribution to target sites . The localization and accumulation of this compound within cells can significantly influence its efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells can affect its interactions with biomolecules and its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Known for its anticancer activity.
1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in the synthesis of various pharmaceuticals.
4-(1H-benzo[d]imidazol-2-yl)aniline: Investigated for its antimicrobial properties .
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities. Its ethoxybenzamide group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-16-13-11-15(12-14-16)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYPYUIAPGEMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)



![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)
![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide](/img/structure/B2642128.png)

![1-(9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B2642130.png)
![N-[(2-chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)


![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide](/img/structure/B2642137.png)
